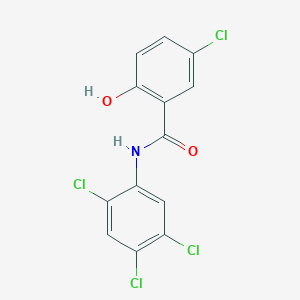
5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C13H7Cl4NO2. It is a derivative of benzamide, characterized by the presence of multiple chlorine atoms and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce carbonyl or alcohol derivatives .
Scientific Research Applications
5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cell wall synthesis or protein function in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
- 5-Chloro-2-methoxy-N-(2,4,5-trichlorophenyl)benzamide
- 5-Chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
Uniqueness
5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and a hydroxyl group makes it a versatile compound for various applications, distinguishing it from other similar benzamide derivatives .
Properties
CAS No. |
634186-41-7 |
|---|---|
Molecular Formula |
C13H7Cl4NO2 |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-6-1-2-12(19)7(3-6)13(20)18-11-5-9(16)8(15)4-10(11)17/h1-5,19H,(H,18,20) |
InChI Key |
DEURVPGIMDKXOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


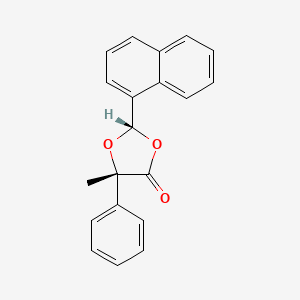
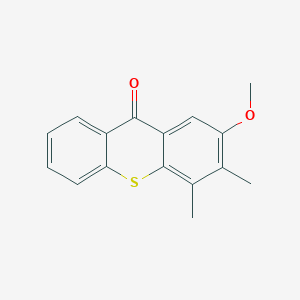
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)

![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
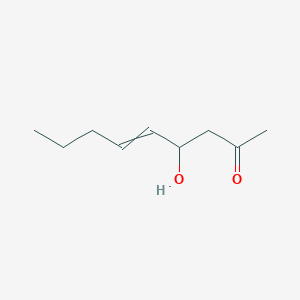

-lambda~5~-phosphane](/img/structure/B12600929.png)

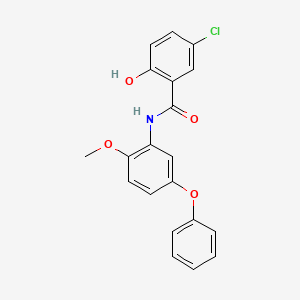
![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)

